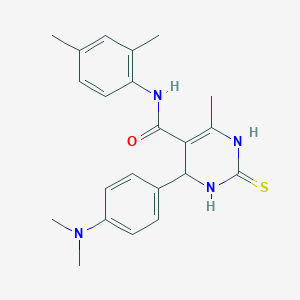
4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(dimethylamino)phenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O2S, indicating the presence of multiple functional groups that contribute to its biological activity. The structure features a tetrahydropyrimidine ring with various substituents that enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of tetrahydropyrimidines exhibit a wide range of biological activities including:
- Antimicrobial : Several studies have demonstrated that pyrimidine derivatives possess significant antimicrobial properties against various pathogens.
- Anticancer : Compounds within this class have shown cytotoxic effects against cancer cell lines.
- Antitubercular : Some derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, which is a common mechanism in antimicrobial and anticancer agents.
- Interference with Nucleic Acid Synthesis : Many pyrimidine derivatives disrupt DNA and RNA synthesis, affecting cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the body, modulating physiological responses.
Antimicrobial Activity
A study assessing the antimicrobial properties of similar pyrimidine derivatives found that compounds with a dimethylamino group exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The tested compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL against selected strains .
Anticancer Activity
In vitro studies demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The compound under investigation was found to significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Antitubercular Activity
A comparative study highlighted the antitubercular activity of related compounds against Mycobacterium tuberculosis. The tested derivatives exhibited varying degrees of inhibition with some showing MIC values as low as 0.12 µM, indicating a promising therapeutic potential .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted where the compound was tested against multiple bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, particularly effective against Staphylococcus aureus and Escherichia coli.
- Case Study on Cytotoxicity : In a study involving cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in significant cell death as assessed by MTT assay, with IC50 values indicating potent cytotoxic effects.
Data Tables
属性
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-13-6-11-18(14(2)12-13)24-21(27)19-15(3)23-22(28)25-20(19)16-7-9-17(10-8-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBMEQNQCCPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














